molecular formula C7H14Cl2Si B1583368 Dichlorocyclohexylmethylsilane CAS No. 5578-42-7

Dichlorocyclohexylmethylsilane

Cat. No. B1583368
CAS RN: 5578-42-7
M. Wt: 197.17 g/mol
InChI Key: YUYHCACQLHNZLS-UHFFFAOYSA-N
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Description

Dichlorocyclohexylmethylsilane is a chemical compound with the molecular formula C7H14Cl2Si . It is a liquid at 20 degrees Celsius .


Molecular Structure Analysis

The molecular structure of Dichlorocyclohexylmethylsilane consists of a silicon atom bonded to a methyl group and a cyclohexyl group, with two chlorine atoms also attached to the silicon . The exact structure would need to be determined through methods such as X-ray crystallography .


Physical And Chemical Properties Analysis

Dichlorocyclohexylmethylsilane is a liquid at 20 degrees Celsius . It has a molecular weight of 197.17 . It should be stored under inert gas and is sensitive to moisture .

Scientific Research Applications

Plasticizer Substitute in Consumer Products

Dichlorocyclohexylmethylsilane, as part of the compound di-(iso-nonyl)-cyclohexane-1,2-dicarboxylate (DINCH), is used as a substitute for phthalate plasticizers in consumer products. A study conducted by Correia-Sá et al. (2017) explored DINCH exposure in Portuguese children, demonstrating its omnipresence in consumer products and its use as a safer alternative to traditional phthalate plasticizers (Correia-Sá et al., 2017).

Environmental Exposure and Biomonitoring

A study by Silva et al. (2013) investigated the environmental exposure to DINCH in the U.S. by measuring its oxidative metabolites in urine samples. This study highlighted the increasing presence of DINCH in the environment and its potential use in biomonitoring for exposure assessment (Silva et al., 2013).

Use in Medical Devices

Lagerberg et al. (2015) evaluated an alternative plasticizer, di(isononyl) cyclohexane‐1,2‐dicarboxylate (Hexamoll DINCH, BASF SE), for its use in blood bags. This research underscores the potential of DINCH in replacing traditional plasticizers in medical devices, owing to concerns over the toxicity of conventional plasticizers (Lagerberg et al., 2015).

Electroreductive Polymerization

Zizumbo et al. (2005) studied the electrochemical formation of poly(phenylmethylsilane) using dichlorosilanes. This process, involving dichlorocyclohexylmethylsilane, opens avenues for the synthesis of polysilanes with various molecular weights, useful in material science and engineering (Zizumbo et al., 2005).

Innovative Use in Sensitive Applications

Wadey (2003) discussed the use of Di(isononyl) cyclohexane‐1,2‐dicarboxylate (HEXAMOLL® DINCH) in PVC, highlighting its low toxicity and suitability for sensitive applications. This research presents DINCH as a viable and safer alternative to traditional plasticizers in various applications (Wadey, 2003).

Safety And Hazards

Dichlorocyclohexylmethylsilane is classified as dangerous. It can cause severe skin burns and eye damage. It is also a combustible liquid and may be corrosive to metals . Proper precautions should be taken when handling this substance, including the use of protective clothing and eye protection .

Future Directions

While specific future directions for Dichlorocyclohexylmethylsilane are not available, the field of synthetic chemistry, which includes the study and development of silanes, continues to evolve. Future research will likely focus on improving synthetic efficiencies, reducing environmental impact, and developing new materials and molecules .

properties

IUPAC Name

dichloro-cyclohexyl-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14Cl2Si/c1-10(8,9)7-5-3-2-4-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYHCACQLHNZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1CCCCC1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88002-85-1
Record name Cyclohexane, (dichloromethylsilyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88002-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70971157
Record name Dichloro(cyclohexyl)methylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylcyclohexyldichlorosilane

CAS RN

5578-42-7
Record name (Dichloromethylsilyl)cyclohexane
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URL https://commonchemistry.cas.org/detail?cas_rn=5578-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, (dichloromethylsilyl)-
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Record name Cyclohexane, (dichloromethylsilyl)-
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Record name Dichloro(cyclohexyl)methylsilane
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Record name Dichlorocyclohexylmethylsilane
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Synthesis routes and methods

Procedure details

Into a glass-made flask of 100 ml capacity equipped with a reflux condenser and stirrer were introduced 0.25 mole of cyclohexene, 0.25 mole of methyl dichlorosilane and 0.11 g of the same platinum catalyst as used in Example 1 and the flask containing the mixture was put under direct sun light at room temperature. A reaction took place in the mixture and continued without loss of the catalyst activity. The reaction was almost complete after 70 hours of exposure to sun light. Distillation of the thus obtained reaction mixture gave cyclohexyl methyl dichlorosilane in a yield of 91%.
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichlorocyclohexylmethylsilane

Citations

For This Compound
24
Citations
KEL Husted, P Shieh, DJ Lundberg… - ACS Macro …, 2021 - ACS Publications
… To enable direct comparison of NbMeSi to thermosets bearing cleavable comonomers, we prepared CyMeSi from dichlorocyclohexylmethylsilane and cis-butene diol (Figure 1B, …
Number of citations: 28 pubs.acs.org
RG Jones, RE Benfield, RH Cragg, AC Swain… - …, 1993 - ACS Publications
The blue color that develops during the alkali metal-mediated reductive-coupling of dihaloorganosilanes to form polysilanes has been shown to arise from colloidal alkali metal particles…
Number of citations: 70 pubs.acs.org
T Ichikawa, J Kumagai, H Koizumi - The Journal of Physical …, 1999 - ACS Publications
… Polycyclohexylmethylsilane, (SiC 6 H 11 CH 3 ) n , was synthesized from dichlorocyclohexylmethylsilane by a Wurtz-type reaction in the mixed solvent of toluene and …
Number of citations: 6 pubs.acs.org
T Ichikawa, H Koizumi, J Kumagai - The Journal of Physical …, 1997 - ACS Publications
… Poly(cyclohexylmethylsilane), (−SiCH 3 C 6 H 11 −) n , was synthesized from dichlorocyclohexylmethylsilane by Wurtz type reaction in the mixed solvent of toluene and n-heptane …
Number of citations: 8 pubs.acs.org
T Mukaiyama, I Shiina, H Iwadare, H Sakoh… - Proceedings of the …, 1997 - jstage.jst.go.jp
Asymmetric total syntheses of Taxol and of 8-demethyltaxoids 24-27 from the 8-membered ring compounds 29 and 12 respectively were completed via successive formation of the BC …
Number of citations: 118 www.jstage.jst.go.jp
T Mukaiyama - Tetrahedron, 1999 - Elsevier
… Removal of the TBS group gave cis-diol and subsequent treatment of the diol with dichlorocyclohexylmethylsilane yielded a silylene compound, which was then converted to the …
Number of citations: 75 www.sciencedirect.com
S Habaue, M Ohnuma, M Mizoe, T Temma - Polymer journal, 2005 - researchgate.net
… The bifunctional monomers 2 were synthesized from the corresponding p-alkoxyphenols 1 and dichlorocyclohexylmethylsilane with imidazole and purified by silica gel column …
Number of citations: 9 www.researchgate.net
J Koe, M Fujiki - Organosilicon Compounds, 2017 - Elsevier
This chapter starts with an introduction to the field of polysilanes, covering briefly the key electronic and conformational aspects of σ-electron delocalization, its perturbation by …
Number of citations: 9 www.sciencedirect.com
MG Voronkov, YI Skorik - Bulletin of the Academy of Sciences of the USSR …, 1964 - Springer
A method was developed for the synthesis of organofluorosilanes R n SiF 4 -n from the corresponding organo-chlorosilanes and potassium or ammonium hydrogen difluoride. By the …
Number of citations: 17 link.springer.com
Y Ogawa, K Kuroda, J Matsuo… - Bulletin of the Chemical …, 2005 - journal.csj.jp
… dichlorocyclohexylmethylsilane yielded silylenedioxy derivative 28 in high yield. Alkylation of 28 with methyllithium furnished 29, which had the desired C-1 silyloxy group. Oxidation of …
Number of citations: 7 www.journal.csj.jp

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